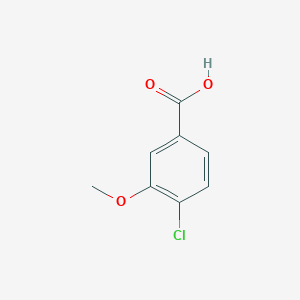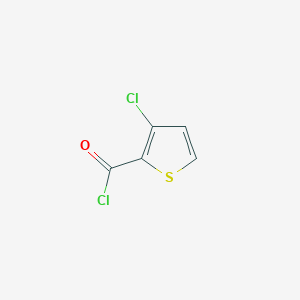
Dicyclohexyliodoboran
Übersicht
Beschreibung
Dicyclohexyliodoborane, also known as dicyclohexylboryl iodide, is an organoboron compound with the molecular formula (C6H11)2BI. It is a versatile reagent used in organic synthesis, particularly in enolboration reactions. The compound is characterized by its ability to form stable enolates and its utility in stereoselective synthesis.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyliodoborane has several applications in scientific research:
Organic Synthesis: Used as a reagent for enolboration and aldol reactions, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds, including potential pharmaceuticals.
Material Science: Utilized in the preparation of advanced materials with specific stereochemical properties.
Wirkmechanismus
Target of Action
Dicyclohexyliodoborane, also known as dicyclohexyl(iodo)borane, is primarily used as a reagent in chemical reactions . Its primary targets are esters and tertiary amides, which it interacts with to synthesize corresponding Z or E enolates .
Mode of Action
Dicyclohexyliodoborane interacts with its targets through a process known as enolboration . This process involves the addition of a boron atom to a carbon-carbon double bond, resulting in the formation of an enolate .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of β-hydroxy-α-trifluoromethyl carboxylic acids via haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid .
Result of Action
The primary result of Dicyclohexyliodoborane’s action is the synthesis of corresponding Z or E enolates from esters and tertiary amides . This enables the further synthesis of various complex organic compounds .
Biochemische Analyse
Biochemical Properties
It is known to be used as a reagent for the enolboration of esters and tertiary amides to synthesize corresponding Z or E enolates
Molecular Mechanism
The molecular mechanism of Dicyclohexyliodoborane involves its role as a reagent in chemical reactions. It is used in the enolboration of esters and tertiary amides, contributing to the synthesis of corresponding Z or E enolates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicyclohexyliodoborane can be synthesized through the reaction of dicyclohexylborane with iodine. The reaction typically involves the following steps:
Formation of Dicyclohexylborane: Cyclohexene is hydroborated using diborane (B2H6) to form dicyclohexylborane.
Iodination: Dicyclohexylborane is then reacted with iodine (I2) to produce dicyclohexyliodoborane.
Industrial Production Methods: While specific industrial production methods for dicyclohexyliodoborane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dicyclohexyliodoborane is primarily used in enolboration reactions, where it converts esters and tertiary amides into their corresponding enolates. It is also involved in diastereoselective aldol additions and the preparation of vinyloxyboranes.
Common Reagents and Conditions:
Enolboration: Typically involves esters or tertiary amides as substrates, with dicyclohexyliodoborane acting as the enolborating agent.
Aldol Addition: Utilizes aldehydes and trifluoropropanoic acid in the presence of dicyclohexyliodoborane to achieve diastereoselective aldol products.
Major Products:
Enolates: Formed from the enolboration of esters and tertiary amides.
β-Hydroxy-α-trifluoromethyl Carboxylic Acids: Result from aldol additions mediated by dicyclohexyliodoborane.
Vergleich Mit ähnlichen Verbindungen
Dicyclohexylboron Trifluoromethanesulfonate: Another organoboron compound used in similar enolboration reactions.
Chlorodicyclohexylborane: Used in hydroboration reactions.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron reagent used in hydroboration and Suzuki-Miyaura coupling reactions.
Uniqueness: Dicyclohexyliodoborane is unique due to its high stereoselectivity in enolboration reactions and its ability to form stable enolates. This makes it particularly valuable in the synthesis of complex organic molecules with precise stereochemical configurations.
Eigenschaften
IUPAC Name |
dicyclohexyl(iodo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGGTOYIFQXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404005 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55382-85-9 | |
| Record name | Dicyclohexyliodoborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55382-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)







